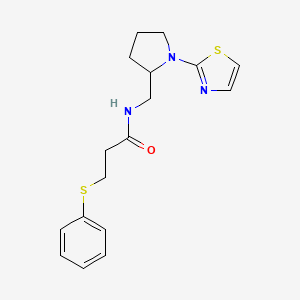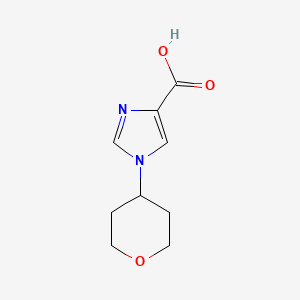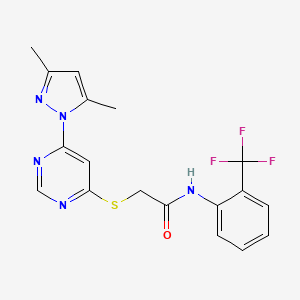
Methyl 5-acetamido-2-chloro-4-methoxybenzoate
説明
Methyl 4-acetamido-5-chloro-2-methoxybenzoate, also known as M4ACMOB, is a synthetic compound . It is a biotransformed metabolite of Metoclopramide , an dopamine D2 receptor antagonist and antiemetic agent .
Synthesis Analysis
The synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate involves the reaction of 4-acetamido-5-chloro-O-Anisic Acid methyl esters with N-chlorosuccinimide in DMF .Molecular Structure Analysis
The molecular structure of Methyl 4-acetamido-5-chloro-2-methoxybenzoate is represented by the linear formula: CH3CONHC6H2(Cl)(OCH3)CO2CH3 . It has a molecular weight of 257.67 .Physical And Chemical Properties Analysis
Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a white to light beige fine crystalline powder. It has a melting point of 153-156 °C .科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
A study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes revealed insights into the metabolic pathways that could be relevant for understanding the behavior of chemically related compounds like Methyl 5-acetamido-2-chloro-4-methoxybenzoate. The research highlighted the carcinogenicity of these compounds in rats and suggested a complex metabolic activation pathway leading to DNA-reactive products. This study could provide a foundation for further research on related chemicals (Coleman et al., 2000).
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
Another relevant study involves the synthesis of oxindoles through Palladium-catalyzed CH functionalization, highlighting a methodology that could be applicable to the synthesis or modification of this compound. The use of palladium catalysts for CH functionalization is a powerful tool in medicinal chemistry synthesis, potentially opening up new avenues for creating derivatives of the original compound for various applications (Magano et al., 2014).
Synthesis of Amisulpride
Research on the synthesis of Amisulpride from methyl 4-acetamido-2-methoxybenzoate by various chemical reactions provides a direct example of the application of a structurally related compound in the pharmaceutical industry. This process underscores the importance of such chemicals in the synthesis of therapeutic agents, suggesting that this compound could similarly serve as a precursor or intermediate in drug development (Chen Yuhong & Chen-Yan Wei, 2011).
Zinc Complexes of Benzothiazole-derived Schiff Bases with Antibacterial Activity
A study on the creation of zinc complexes with benzothiazole-derived Schiff bases demonstrates the potential antimicrobial applications of related chemical structures. Given the structural similarities, research into this compound could explore its utility in forming complexes with metals for biomedical applications, such as antibacterial agents (Chohan et al., 2003).
作用機序
特性
IUPAC Name |
methyl 5-acetamido-2-chloro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-6(14)13-9-4-7(11(15)17-3)8(12)5-10(9)16-2/h4-5H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGPZSQIMONTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2582946.png)
![3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2582949.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one](/img/structure/B2582950.png)
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2582953.png)
![4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2582955.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2582959.png)
![1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2582960.png)
![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2582962.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2582964.png)
![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)
